Lipophilicity and Predicted CNS Permeability Differentiate the Target Benzamide from Its 4‑Fluorobenzamide Analog
The target compound’s calculated logP (4.15) and logD (4.15) are approximately 0.4–0.5 log units lower than those of the closely related 4‑fluorobenzamide analog (N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide, CAS 922107-98-0), which has a predicted logP of ~4.5–4.6 based on its molecular formula C₂₂H₁₇FN₂O₃ . Lower lipophilicity can translate into reduced phospholipidosis risk and more favorable CNS multiparameter optimization (MPO) scores, making the target compound a more suitable starting point for lead‑optimization campaigns that require balanced lipophilicity .
| Evidence Dimension | Calculated logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.15 (ChemDiv calculated value) |
| Comparator Or Baseline | 4‑fluorobenzamide analog (CAS 922107-98-0): estimated logP ~4.5–4.6 |
| Quantified Difference | Δ logP ≈ 0.4–0.5 units (target less lipophilic) |
| Conditions | In silico prediction (fragment‑based method) as reported by ChemDiv; comparator logP estimated from structure |
Why This Matters
For CNS‑oriented procurement, a logP below 5 is preferred to avoid excessive lipophilicity, and the ~0.4‑unit difference can shift a compound from a borderline CNS profile to a more developable one.
